4-Bromo-5-ethylthiophene-2-carbonyl chloride
Overview
Description
Scientific Research Applications
Bromination Methods in Organic Synthesis
4-Bromo-5-ethylthiophene-2-carbonyl chloride is a compound that could be involved in various bromination methods, which are essential in organic synthesis. Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, where bromine atoms are introduced at different positions depending on the reagents and solvents used, indicating a potential application for similar bromo-substituted compounds like 4-bromo-5-ethylthiophene-2-carbonyl chloride (Shirinian et al., 2012).
Tautomeric Properties and Derivatives of Halogenated Thiophenes
The study by Skramstad et al. (2000) on chlorinated thiophenes, including the synthesis and reactions of trihalogenated hydroxythiophenes, may have relevance to the behavior and potential applications of 4-bromo-5-ethylthiophene-2-carbonyl chloride in understanding its tautomeric properties and the preparation of various derivatives (Skramstad et al., 2000).
Catalysis in Polymerization
4-Bromo-5-ethylthiophene-2-carbonyl chloride could be involved in polymerization processes. Lanni and McNeil (2009) investigated the mechanisms of Ni(dppe)Cl(2)-catalyzed chain-growth polymerization, which could provide insights into how similar bromo-substituted thiophenes could behave in such polymerizations (Lanni & McNeil, 2009).
properties
IUPAC Name |
4-bromo-5-ethylthiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClOS/c1-2-5-4(8)3-6(11-5)7(9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMQQVJPNPOWQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257208 | |
Record name | 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-ethylthiophene-2-carbonyl chloride | |
CAS RN |
1160249-05-7 | |
Record name | 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-ethyl-2-thiophenecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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